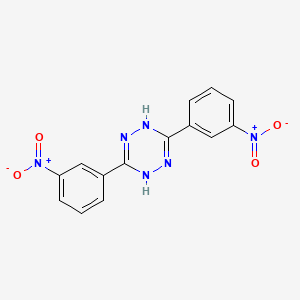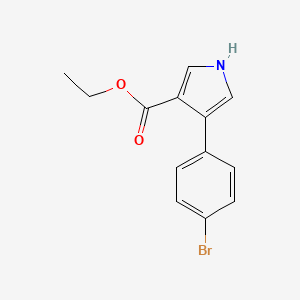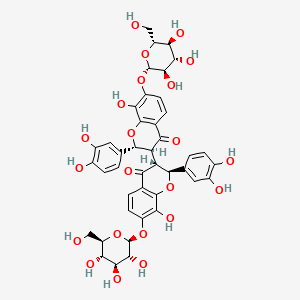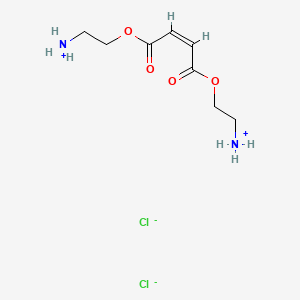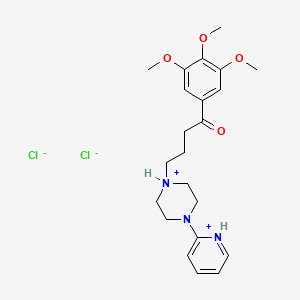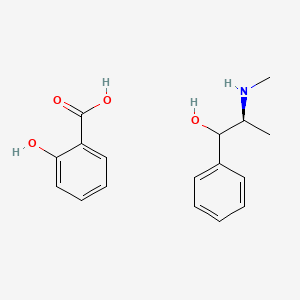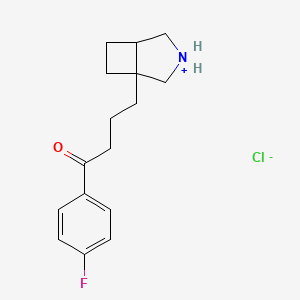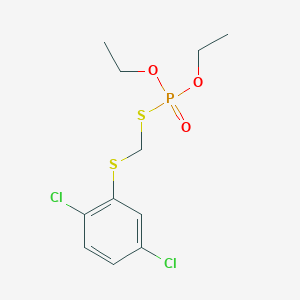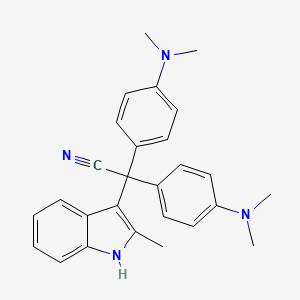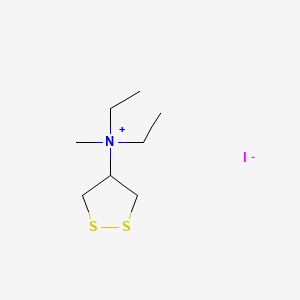
1,2-Dithiolan-4-yldiethylmethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dithiolan-4-yldiethylmethylammonium iodide is a chemical compound with the molecular formula C8H18NS2I It is known for its unique structure, which includes a dithiolane ring and an ammonium iodide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dithiolan-4-yldiethylmethylammonium iodide typically involves the reaction of diethylmethylamine with a suitable dithiolane precursor in the presence of iodine. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dithiolan-4-yldiethylmethylammonium iodide undergoes various types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides.
Reduction: Reduction reactions can break the dithiolane ring, leading to the formation of thiols.
Substitution: The ammonium iodide group can participate in substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted ammonium compounds.
Applications De Recherche Scientifique
1,2-Dithiolan-4-yldiethylmethylammonium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dithiolan-4-yldiethylmethylammonium iodide involves its interaction with various molecular targets. The dithiolane ring can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, leading to various biological effects. The ammonium iodide group can also participate in ionic interactions, influencing the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dithiolane: A simpler compound with a similar dithiolane ring structure.
1,2-Dithiolan-4-yltrimethylammonium iodide: A related compound with a trimethylammonium group instead of a diethylmethylammonium group.
Uniqueness
1,2-Dithiolan-4-yldiethylmethylammonium iodide is unique due to its specific combination of a dithiolane ring and a diethylmethylammonium iodide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
31007-48-4 |
|---|---|
Formule moléculaire |
C8H18INS2 |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
dithiolan-4-yl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C8H18NS2.HI/c1-4-9(3,5-2)8-6-10-11-7-8;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
VIFFHCVMOTXEQU-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(CC)C1CSSC1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


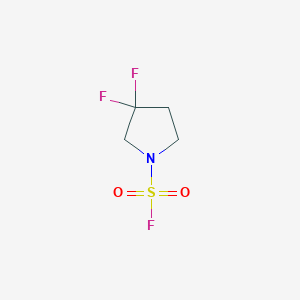
![4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine](/img/structure/B13732495.png)
![[3-(diethylcarbamoyloxymethyl)-3-bicyclo[2.2.1]heptanyl]methyl N,N-diethylcarbamate](/img/structure/B13732499.png)
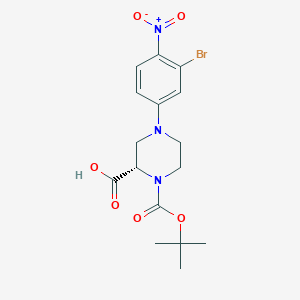
![Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-](/img/structure/B13732508.png)
